molecular formula C21H20N2O2S B4183931 5-benzyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide

5-benzyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide

Cat. No.: B4183931
M. Wt: 364.5 g/mol
InChI Key: TVLYUXMTYOVUQE-UHFFFAOYSA-N
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Description

5-benzyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide is a complex organic compound that features a thiophene ring, a benzyl group, and a phenylpropanoyl amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources under acidic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Phenylpropanoyl Amide Group: This step involves the acylation of the thiophene ring with 3-phenylpropanoic acid, followed by the formation of the amide bond through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl and phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-benzyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In the field of biology and medicine, this compound may have potential as a pharmacophore for the development of new drugs. Its structural features suggest it could interact with biological targets such as enzymes or receptors, leading to potential therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials with specific properties. For example, its thiophene ring could contribute to the electrical conductivity of polymers, making it useful in the production of conductive materials.

Mechanism of Action

The mechanism of action of 5-benzyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-benzyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide: Features a thiophene ring, benzyl group, and phenylpropanoyl amide group.

    5-benzyl-4-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide: Similar structure but with an additional methyl group on the thiophene ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-benzyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2S/c22-20(25)18-14-17(13-16-9-5-2-6-10-16)26-21(18)23-19(24)12-11-15-7-3-1-4-8-15/h1-10,14H,11-13H2,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLYUXMTYOVUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=C(C=C(S2)CC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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